molecular formula C12H13N3O2 B2601716 ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate CAS No. 126800-24-6

ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2601716
CAS No.: 126800-24-6
M. Wt: 231.255
InChI Key: CATUHLOREXQBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the class of 1,2,3-triazoles.

Biochemical Analysis

Biochemical Properties

Triazole compounds are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities . The specific enzymes, proteins, and other biomolecules that Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate interacts with are yet to be identified.

Molecular Mechanism

The molecular mechanism of action of this compound is not well established. Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties, possibly through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Preparation Methods

The synthesis of ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles in high yields. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ester functional group, which can influence its reactivity and biological activity compared to other similar compounds .

Biological Activity

Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and pharmacological evaluations.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of benzyl azide with ethyl propiolate under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This method yields a triazole ring that is crucial for its biological properties. The compound can be characterized using various spectroscopic methods including NMR and mass spectrometry to confirm its structure.

2.1 Anticancer Properties

This compound has demonstrated notable anticancer activity across various cancer cell lines. Research indicates that it exhibits cytotoxic effects through several mechanisms:

  • Cytotoxicity : In vitro studies have shown that the compound can induce apoptosis in cancer cells. For instance, it has been reported to have an IC50 value of approximately 0.99 μM against the BT-474 breast cancer cell line, indicating potent cytotoxicity .
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, leading to increased sub-G1 population in treated cells as evidenced by flow cytometry analysis . This suggests that it disrupts normal cell division processes.
  • Tubulin Polymerization Inhibition : this compound has been shown to inhibit tubulin polymerization, which is critical for mitotic spindle formation during cell division . This mechanism aligns with its potential as an antitumor agent.

The mechanisms through which this compound exerts its effects include:

  • Microtubule Disruption : The compound disrupts microtubule organization in cancer cells, leading to impaired mitosis and subsequent cell death .
  • Apoptotic Pathways : It activates apoptotic pathways as indicated by staining assays (e.g., annexin V-FITC) that reveal increased apoptosis in treated cells .

3. Comparative Biological Activity

To better understand the efficacy of this compound relative to other compounds, a comparative analysis is presented below:

Compound NameIC50 (μM)Mechanism of Action
This compound0.99Tubulin polymerization inhibition
Combretastatin A4~0.5Tubulin polymerization inhibition
Paclitaxel~0.02Tubulin stabilization
N-(benzyl)-triazole derivative7.3Microtubule disruption

4. Case Studies and Research Findings

Several studies have elucidated the biological activity of this compound:

Case Study 1: Cytotoxicity in Breast Cancer Cells

A study evaluated the cytotoxic effects of this compound on BT-474 cells using MTT assays. The results indicated significant inhibition of cell proliferation and induction of apoptosis at low concentrations .

Case Study 2: Mechanistic Insights

Further research involving immunohistochemistry revealed that treatment with this compound led to disrupted microtubule structures in HeLa cells similar to known microtubule inhibitors . This supports the hypothesis that its anticancer effects are mediated through microtubule destabilization.

5. Conclusion

This compound represents a promising candidate for further development in cancer therapeutics due to its potent cytotoxic effects and ability to disrupt critical cellular processes such as tubulin polymerization and cell cycle progression. Future studies should focus on optimizing its pharmacokinetic properties and exploring its efficacy in vivo.

Properties

IUPAC Name

ethyl 1-benzyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)11-9-15(14-13-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATUHLOREXQBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of benzyl azide (0.200 mL; 1.61 mmol), ethyl propriolate (0.163 mL; 1.61 mmol), copper sulfate pentahydrate (0.016 mL, 1M solution in water), sodium ascorbate (0.161 mL; solution 1M in water) in a mixture of tert-butanol (3 mL) and water (3 mL) was stirred at room temperature overnight. The reaction mixture was diluted in water and the product crystallized out to furnish 0.090 g (24%) of ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate as white crystals.
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0.163 mL
Type
reactant
Reaction Step One
Quantity
0.161 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.016 mL
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixed solvent of toluene (100 mL)/ethanol (100 mL)/water (50 mL) were added benzyl bromide (10.7 g) and sodium azide (10.1 g), and the mixture was heated under reflux for 5 hr. A solution of ethyl acrylate (38.8 mL) in ethanol (200 mL) was added dropwise to the reaction mixture, and the mixture was heated under reflux for 12 hr. The reaction mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography to give the title compound (5.66 g) as an oil.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
38.8 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.